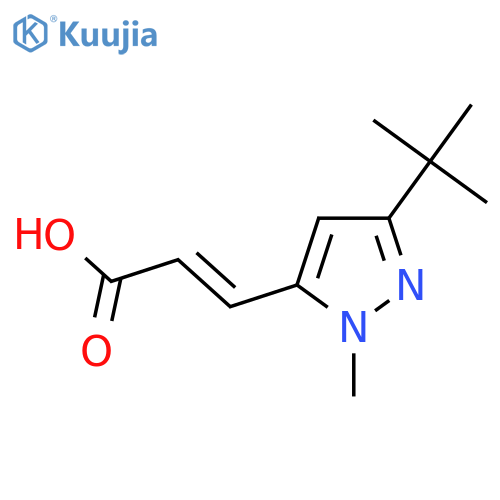

Cas no 2149003-67-6 (3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid

- 2149003-67-6

- EN300-1771664

-

- インチ: 1S/C11H16N2O2/c1-11(2,3)9-7-8(13(4)12-9)5-6-10(14)15/h5-7H,1-4H3,(H,14,15)/b6-5+

- InChIKey: IJGPZAKHVGPLRW-AATRIKPKSA-N

- ほほえんだ: OC(/C=C/C1=CC(C(C)(C)C)=NN1C)=O

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 55.1Ų

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1771664-5.0g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1771664-0.5g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 0.5g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1771664-5g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 5g |

$3065.0 | 2023-09-20 | ||

| Enamine | EN300-1771664-10g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 10g |

$4545.0 | 2023-09-20 | ||

| Enamine | EN300-1771664-0.25g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 0.25g |

$972.0 | 2023-09-20 | ||

| Enamine | EN300-1771664-0.05g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 0.05g |

$888.0 | 2023-09-20 | ||

| Enamine | EN300-1771664-0.1g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 0.1g |

$930.0 | 2023-09-20 | ||

| Enamine | EN300-1771664-2.5g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 2.5g |

$2071.0 | 2023-09-20 | ||

| Enamine | EN300-1771664-10.0g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 10g |

$4545.0 | 2023-06-03 | ||

| Enamine | EN300-1771664-1g |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid |

2149003-67-6 | 1g |

$1057.0 | 2023-09-20 |

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid 関連文献

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acidに関する追加情報

Research Briefing on 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid (CAS: 2149003-67-6)

3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid (CAS: 2149003-67-6) is a pyrazole-based derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound is characterized by a unique structural framework, combining a tert-butyl-substituted pyrazole ring with a propenoic acid moiety, which makes it a promising candidate for further pharmacological investigations.

Recent studies have focused on the synthesis and biological evaluation of this compound, particularly its role as a modulator of key signaling pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its inhibitory activity against specific kinases involved in inflammatory and oncogenic processes. The study utilized in vitro assays to demonstrate that 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid exhibits selective binding to the ATP-binding site of these kinases, suggesting its potential as a lead compound for the development of novel therapeutics.

In addition to its kinase inhibitory properties, this compound has also been investigated for its potential as a scaffold for the design of new anti-inflammatory agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid showed significant reduction in pro-inflammatory cytokine production in macrophage cell lines. The researchers attributed this effect to the compound's ability to interfere with the NF-κB signaling pathway, a critical regulator of immune responses.

The synthetic routes for 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid have also been optimized in recent years. A 2023 publication in Organic Process Research & Development detailed a scalable and cost-effective method for its production, emphasizing the use of green chemistry principles to minimize environmental impact. This advancement is particularly relevant for industrial-scale applications, where efficiency and sustainability are paramount.

Looking ahead, the potential applications of 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid extend beyond its current uses. Preliminary data from ongoing studies suggest its utility in targeting protein-protein interactions, which are often considered "undruggable" by conventional small molecules. Furthermore, its modular structure allows for facile derivatization, enabling the exploration of diverse pharmacological activities. As such, this compound represents a versatile tool for both academic research and pharmaceutical development.

In conclusion, 3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid (CAS: 2149003-67-6) is emerging as a compound of significant interest in chemical biology and drug discovery. Its unique structural features, combined with promising biological activities, position it as a valuable candidate for further investigation. Future research should focus on elucidating its mechanism of action in greater detail and expanding its therapeutic potential through targeted derivatization and preclinical studies.

2149003-67-6 (3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid) 関連製品

- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)

- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)

- 1208076-60-1(2-Bromo-4-chloro-6-fluorobenzenethiol)

- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)

- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)

- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)

- 1021056-39-2(2-bromo-N-(2,2,2-trifluoroethyl)aniline)

- 90390-01-5(3-(pentylamino)methylbenzonitrile)

- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)

- 1203218-51-2(N-(1H-1,3-benzodiazol-2-yl)methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxamide)